6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C6H3BrFN3 and a molecular weight of 216.01 g/mol . This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of appropriate pyridine derivatives with bromine and fluorine sources under controlled conditions . One common method includes the cyclization of 6-bromo-7-fluoropyridine with triazole derivatives . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine can be compared with other triazolopyridine derivatives, such as:
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities . The presence of both bromine and fluorine in this compound makes it unique and potentially more versatile in its applications .
Properties
Molecular Formula |
C6H3BrFN3 |
---|---|
Molecular Weight |
216.01 g/mol |
IUPAC Name |
6-bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H3BrFN3/c7-4-2-11-6(1-5(4)8)9-3-10-11/h1-3H |
InChI Key |
UZGXNGIMLKDROR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN2C1=NC=N2)Br)F |
Origin of Product |
United States |
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